molecular formula C12H11N3 B2958499 2,4-Dimethylpyrimido[1,2-b]indazole CAS No. 54167-66-7

2,4-Dimethylpyrimido[1,2-b]indazole

Cat. No.: B2958499
CAS No.: 54167-66-7
M. Wt: 197.241
InChI Key: HHIBOZOJVJURDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminoindazoles with aldehydes in the presence of catalysts such as FeCl3, which facilitates the formation of the fused ring system . Another approach involves the use of microwave-assisted solventless conditions to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may employ scalable synthetic routes that ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrimido[1,2-b]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Comparison with Similar Compounds

2,4-Dimethylpyrimido[1,2-b]indazole can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its fused ring system, which combines the structural features of both pyrimidine and indazole. This unique structure imparts specific biological activities and makes it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

2,4-dimethylpyrimido[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBOZOJVJURDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C3C=CC=CC3=NN12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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